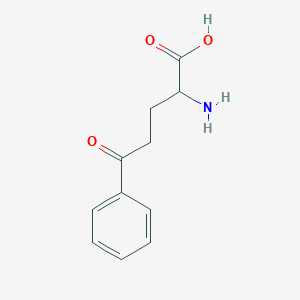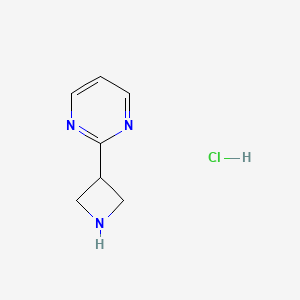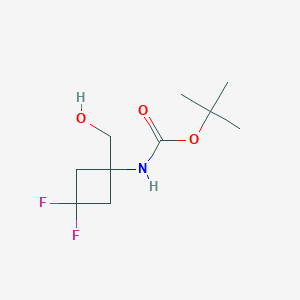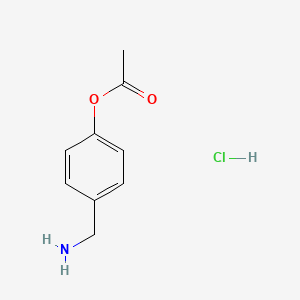
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH
Übersicht
Beschreibung
“Fmoc-Thr(Tbu)-OPfp” is a type of amino acid derivative commonly used in peptide synthesis . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in solid-phase peptide synthesis. “Thr(Tbu)” represents the amino acid threonine with a tert-butyl (Tbu) protective group. “OPfp” stands for pentafluorophenyl ester, which is a type of activated ester used to couple amino acids together .
Synthesis Analysis
The synthesis of such compounds typically involves the protection of the amino group with the Fmoc group and the carboxyl group with the OPfp group. The side chain of the amino acid (in this case, threonine) is also protected with a suitable protective group (in this case, Tbu) .
Molecular Structure Analysis
The molecular structure of “Fmoc-Thr(Tbu)-OPfp” includes the aromatic Fmoc group, the amino acid backbone, and the OPfp group. The exact structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
In peptide synthesis, “Fmoc-Thr(Tbu)-OPfp” would react with the amino group of another amino acid or peptide to form a peptide bond, releasing the OPfp group. The Fmoc group can then be removed to expose the amino group for further reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Thr(Tbu)-OPfp” would depend on its specific structure. In general, it would be expected to be a solid at room temperature, with a molecular weight of around 563.51 .
Wissenschaftliche Forschungsanwendungen
Drug Development
The Fmoc strategy is pivotal in synthesizing therapeutic peptides. These peptides can act as hormones, vaccines, or targeted therapies for diseases like cancer . The use of Fmoc-protected amino acids allows for the precise assembly of complex peptide chains, which can be developed into new drugs after thorough testing and clinical trials .
Material Science
In material science, peptides synthesized using the Fmoc strategy contribute to the development of novel biomaterials. These materials can have applications in tissue engineering, as scaffolding for cell growth, or as components in biodegradable materials .
Nanotechnology
Peptides are key in nanotechnology for creating self-assembling nanostructures. These structures can be used in various ways, such as in the creation of nanoreactors, or for the development of nanoscale devices for targeted drug delivery .
Biochemistry Research
Fmoc-based peptide synthesis is essential in biochemistry research for studying protein functions and interactions. It allows researchers to create specific peptides and proteins to probe biological pathways and understand disease mechanisms .
Environmental Impact
The environmental impact of peptide synthesis is an area of growing concern. The Fmoc strategy, while efficient, often uses solvents and reagents that can be harmful to the environment. Research into greener alternatives for peptide synthesis is ongoing to reduce this impact .
Therapeutic Treatments
Peptides synthesized using the Fmoc strategy are increasingly entering clinical trials as potential therapeutic treatments. They offer a promising avenue for treating a range of conditions, from metabolic disorders to infectious diseases, due to their specificity and efficacy .
Diagnostic Tools
Fmoc-SPPS-derived peptides are used to create diagnostic tools, such as biomarkers for disease detection. These peptides can bind to specific proteins or antibodies in biological samples, allowing for the early detection of diseases like cancer .
Vaccine Development
The synthesis of peptides using the Fmoc strategy is crucial in vaccine development. Peptides can mimic parts of pathogens, eliciting an immune response without causing disease, leading to the creation of effective and safe vaccines .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-17(38-28(2,3)4)24(25(32)31-23(26(33)34)16-37-29(31,5)6)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFHHZZRMZKFK-CQLNOVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)

![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)

![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)